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Compound of Interest

Compound Name: DNA crosslinker 6

Cat. No.: B15563030

Welcome to the technical support center for addressing artifacts in next-generation sequencing
(NGS) experiments involving DNA crosslinking. This resource is designed for researchers,
scientists, and drug development professionals to troubleshoot and mitigate common issues
encountered during their work. The primary focus is on artifacts arising from formalin-fixed,
paraffin-embedded (FFPE) tissues, a common source of crosslinked DNA, as well as related
artifacts from library preparation methods.

Frequently Asked Questions (FAQs)
Q1: What are the primary causes of artifacts when
sequencing DNA from FFPE tissues?

Formalin, the primary component of FFPE fixatives, is a highly reactive chemical that induces
several types of DNA damage, leading to sequencing artifacts.[1] These include:

o DNA-Protein Crosslinks: Formaldehyde creates covalent linkages between DNA and
proteins, particularly histones.[2]

o DNA-DNA Crosslinks: Both within the same strand (intrastrand) and between opposite
strands (interstrand) of the DNA.[1][3]

o Base Maodifications: This includes the deamination of cytosine to uracil, which is a major
source of C:G>T:A substitutions in sequencing data.[1][4][5]
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o Abasic Sites: The loss of DNA bases, which can stall DNA polymerase or lead to incorrect
base incorporation.[1]

o DNA Fragmentation: The process of fixation and storage often leads to significant breaking
of the DNA strands.[2][6]

Q2: What are strand-split artifact reads (SSARs) and
how are they formed?

Strand-split artifact reads (SSARS), also referred to as chimeric reads, are anomalous reads
where one part aligns to the Watson strand and another part aligns to the Crick strand of the
reference genome.[6] These are thought to originate from single-stranded DNA (ss-DNA)
fragments, which are abundant in FFPE DNA due to denaturation.[7] During library preparation,
these ss-DNA fragments can lead to the formation of chimeric molecules that are then
sequenced.[7]

Q3: Can enzymatic fragmentation methods also
introduce sequencing artifacts?

Yes, while enzymatic fragmentation is often used as a gentler alternative to physical shearing,
some enzyme cocktails can introduce their own specific artifacts.[8][9] Studies have shown that
certain enzymatic fragmentation methods can induce the formation of library molecules
containing regions of nearby DNA from opposite strands.[10] This can lead to artifactual variant
calls, typically at allele frequencies below 5%.[8][10] The number of artifact variants has been
observed to be significantly greater in samples prepared with enzymatic fragmentation
compared to sonication.[9][11]

Q4: How do these artifacts impact downstream data
analysis?

Sequencing artifacts can have a significant impact on data interpretation, particularly in
sensitive applications like cancer genomics and rare variant detection.[12] They can be
mistaken for true biological mutations, leading to false-positive variant calls.[13] For instance,
the high rate of C:G>T:A substitutions from cytosine deamination can be misinterpreted as
clinically relevant mutations.[2][4] Chimeric reads and other structural artifacts can complicate
the detection of true structural variants.[7]
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Troubleshooting Guide

This guide provides solutions to specific problems you might encounter during your NGS
experiments with crosslinked DNA.

Problem: My sequencing data shows a high frequency
of C:G>T:A substitutions.

o Likely Cause: This is a classic sign of cytosine deamination to uracil in FFPE DNA.[1][4]
During PCR amplification, DNA polymerase reads uracil as thymine, resulting in a C>T
substitution on that strand and a corresponding G>A substitution on the complementary
strand.

e Solution: Treat the extracted DNA with Uracil-DNA Glycosylase (UDG) before PCR
amplification. UDG recognizes and removes uracil bases from the DNA, preventing them
from being misinterpreted by the polymerase.[4] This pre-treatment has been shown to
markedly reduce these specific sequence artifacts without affecting the detection of true
mutations.[4]

Problem: | am observing a high number of chimeric
reads or strand-split artifacts (SSARS).

o Likely Cause: These artifacts often arise from the high prevalence of single-stranded DNA
(ss-DNA) in FFPE samples.[7] Standard library preparation protocols can ligate these
fragments together, creating chimeric molecules.

e Solution: Incorporate a treatment step with a nuclease that specifically degrades single-
stranded DNA, such as S1 Nuclease.[6] By removing ss-DNA fragments and overhangs
before library construction, this method can reduce the formation of SSARs and also improve
other data quality metrics like GC bias and base error rates.[6]

Problem: My library yields are consistently low when
using FFPE DNA.

o Likely Cause: Several factors can contribute to low yields from FFPE samples:
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o Inefficient Reverse Crosslinking: The process of removing formaldehyde crosslinks is
critical. Insufficient heating time or suboptimal buffer conditions can lead to incomplete
removal of crosslinks, which inhibits downstream enzymatic reactions.[7]

o DNA Fragmentation: The input DNA is often highly fragmented, meaning fewer molecules

are of a suitable length for successful library preparation.[2]

o Inhibitors: Residual contaminants from the fixation or extraction process can inhibit

enzymes used in library prep.[14]

e Solutions:

o Optimize Reverse Crosslinking: Ensure adequate duration and temperature for the
reverse crosslinking step. One study noted that library yield is positively correlated with the
duration of this incubation.[7]

o Use Repair Mixes: Consider using a dedicated FFPE DNA repair mix that can repair nicks
and damaged bases before proceeding with library construction.[6][15]

o Purify Input DNA: Perform an additional cleanup step on the extracted DNA to remove
potential inhibitors.[14]

Problem: How can | distinguish true low-frequency
variants from sequencing artifacts?

o Likely Cause: Differentiating true mutations from process-induced artifacts is a major
challenge, as both can appear at low variant allele frequencies (VAF).[10][12]

e Solutions:

o Use Unique Molecular Identifiers (UMIs): UMIs are short DNA sequences that tag each
original DNA molecule before amplification. By sequencing these tags, you can
computationally group reads originating from the same molecule and build a consensus
sequence. This helps to filter out random PCR and sequencing errors. However, be aware
that artifacts created before the UMI tagging step (like those from enzymatic
fragmentation) may not be corrected by this method.[10]
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o Bioinformatic Filtering: Specialized software tools can be used to identify and remove
specific types of artifacts. For example, FADE (Fragmentation Artifact Detection and
Elimination) is designed to remove artifacts from enzymatic fragmentation.[10] Additionally,
creating a "blacklist" of genomic regions known to produce recurrent artifacts can help
filter false positives.[9]

o Orthogonal Validation: When possible, validate important low-frequency variants using a
different technology or method.[5]

Quantitative Data Summary

Method/Treatment Key Finding Artifact Rate/Metric  Reference
Enzymatic
Enzymatic fragmentation
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UDG treatment i o
Visual reduction in
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false positives by [4]
FFPE DNA C.G>T:A sequence )
) HRM and sequencing.
artifacts.
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S1 Nuclease )
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Treatment on FFPE ) ) [6]
artifact reads in treated samples.
DNA
(SSARS).

Library yield was o ]
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Detailed Experimental Protocols
Protocol 1: Uracil-DNA Glycosylase (UDG) Treatment to
Reduce C>T Artifacts
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This protocol is adapted from methodologies designed to minimize sequencing artifacts from
FFPE DNA.[4]

Objective: To remove uracil residues from FFPE-derived DNA prior to PCR amplification.

Materials:

Extracted DNA from FFPE tissue

Uracil-DNA Glycosylase (UDG)

PCR master mix

Primers for target amplification

Nuclease-free water

Procedure:

Set up your PCR reaction as you normally would in a PCR tube or plate. Combine the PCR
master mix, primers, nuclease-free water, and your template FFPE DNA.

Just before starting the thermal cycling, add the recommended amount of UDG enzyme to
each reaction tube. (Consult the manufacturer's instructions for the specific enzyme
concentration).

Incubate the reaction mixture at 37°C for 10-15 minutes. This allows the UDG to act on the
DNA. Note: This step can often be integrated into the beginning of the PCR program.

Proceed immediately with your standard PCR thermal cycling protocol. The initial
denaturation step of the PCR (e.g., 95°C for 5-10 minutes) will inactivate the UDG enzyme,
preventing it from degrading any dUTP that might be incorporated during PCR if you are
using a dUTP-containing master mix for carryover prevention.

After PCR, the amplified product can be purified and used for downstream NGS library
preparation and sequencing.
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Protocol 2: S1 Nuclease Treatment to Reduce Single-
Strand-Based Artifacts

This protocol is based on the approach to reduce chimeric reads from FFPE DNA.[6]
Objective: To remove single-stranded DNA fragments and overhangs from FFPE DNA extracts.
Materials:

o Extracted DNA from FFPE tissue (100-300 ng)

o S1 Nuclease and corresponding reaction buffer

* Nuclease-free water

e Magnetic beads for DNA purification (e.g., SPRI beads)

 Elution buffer (e.g., 10 mM Tris-HCI)

Procedure:

« In a sterile microcentrifuge tube, combine 100-300 ng of your extracted FFPE DNA with the
S1 Nuclease reaction buffer and nuclease-free water to the final reaction volume
recommended by the enzyme manufacturer.

¢ Add the specified amount of S1 Nuclease to the reaction. Mix gently by pipetting.

 Incubate the reaction at the temperature and for the duration recommended by the
manufacturer (e.g., 37°C for 15-30 minutes).

» Stop the reaction according to the manufacturer's protocol, typically by adding a stop solution
or by proceeding directly to purification.

o Purify the DNA using magnetic beads. Add a 1.8x volume of beads to the reaction mixture
and follow the standard bead purification protocol (binding, washing with 80% ethanol, and
eluting).

o Elute the purified, double-stranded DNA in an appropriate buffer.

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://pdfs.semanticscholar.org/3bcb/bda66a2159f378b060ed33752d5d42657c72.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15563030?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Troubleshooting & Optimization

Check Availability & Pricing

e This treated DNA is now ready for downstream applications, including shearing, size
selection, and library construction for NGS.

Visualizations
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Caption: Workflow for NGS from FFPE samples, including key artifact mitigation steps.
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Caption: Proposed mechanism for the formation of Strand-Split Artifact Reads (SSARS).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. ovid.com [ovid.com]
e 2. academic.oup.com [academic.oup.com]
¢ 3. Crosslinking of DNA - Wikipedia [en.wikipedia.org]

e 4. Dramatic reduction of sequence artefacts from DNA isolated from formalin-fixed cancer
biopsies by treatment with uracil- DNA glycosylase - PubMed [pubmed.ncbi.nim.nih.gov]

e 5. Sequence artifacts in DNA from formalin-fixed tissues: causes and strategies for
minimization - PubMed [pubmed.ncbi.nim.nih.gov]

e 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

e 7. Sources of erroneous sequences and artifact chimeric reads in next generation
sequencing of genomic DNA from formalin-fixed paraffin-embedded samples - PMC
[pmc.ncbi.nlm.nih.gov]

o 8. Characterization and mitigation of fragmentation enzyme-induced dual stranded artifacts -
PubMed [pubmed.nchbi.nlm.nih.gov]

e 9. Characterization and mitigation of artifacts derived from NGS library preparation due to
structure-specific sequences in the human genome - PubMed [pubmed.ncbi.nim.nih.gov]

e 10. Characterization and mitigation of fragmentation enzyme-induced dual stranded artifacts
- PMC [pmc.ncbi.nim.nih.gov]

e 11. Characterization and mitigation of artifacts derived from NGS library preparation due to
structure-specific sequences in the human genome - PMC [pmc.ncbi.nim.nih.gov]

e 12. Enhancing the accuracy of next-generation sequencing for detecting rare and subclonal
mutations - PMC [pmc.ncbi.nlm.nih.gov]

e 13. scholarworks.sjsu.edu [scholarworks.sjsu.edu]

e 14. How to Troubleshoot Sequencing Preparation Errors (NGS Guide) - CD Genomics [cd-
genomics.com]

e 15. neb.com [neb.com]

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b15563030?utm_src=pdf-custom-synthesis
https://www.ovid.com/journals/clch/abstract/10.1373/clinchem.2014.223040~sequence-artifacts-in-dna-from-formalin-fixed-tissues-causes?redirectionsource=fulltextview
https://academic.oup.com/clinchem/article/61/1/64/5611545?itm_campaign=trendmd-pilot&itm_source=trendmd-widget&itm_medium=sidebar&itm_content=clinchem
https://en.wikipedia.org/wiki/Crosslinking_of_DNA
https://pubmed.ncbi.nlm.nih.gov/22643842/
https://pubmed.ncbi.nlm.nih.gov/22643842/
https://pubmed.ncbi.nlm.nih.gov/25421801/
https://pubmed.ncbi.nlm.nih.gov/25421801/
https://pdfs.semanticscholar.org/3bcb/bda66a2159f378b060ed33752d5d42657c72.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6344851/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6344851/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6344851/
https://pubmed.ncbi.nlm.nih.gov/33043294/
https://pubmed.ncbi.nlm.nih.gov/33043294/
https://pubmed.ncbi.nlm.nih.gov/38429743/
https://pubmed.ncbi.nlm.nih.gov/38429743/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7531576/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7531576/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10908179/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10908179/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6485430/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6485430/
https://scholarworks.sjsu.edu/cgi/viewcontent.cgi?article=2092&context=etd_projects
https://www.cd-genomics.com/resource-sequencing-preparation-troubleshooting.html
https://www.cd-genomics.com/resource-sequencing-preparation-troubleshooting.html
https://www.neb.com/en-us/tools-and-resources/troubleshooting-guides/troubleshooting-guide-for-nebnext-ultra-ii-and-ultra-dna-library-prep-kits
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15563030?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Troubleshooting & Optimization

Check Availability & Pricing

e To cite this document: BenchChem. [Technical Support Center: DNA Crosslinking Artifacts in
Next-Generation Sequencing]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15563030#dna-crosslinker-6-artifacts-in-next-
generation-sequencing]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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